3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide
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Overview
Description
3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide is a chemical compound with a unique structure that includes an oxazole ring and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide typically involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with oxolan-3-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the oxolane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The oxolane moiety may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide: Unique due to its specific combination of oxazole and oxolane moieties.
3-methyl-1,2-oxazole-5-carboxamide: Lacks the oxolane moiety, which may affect its solubility and bioavailability.
N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide: Lacks the methyl group on the oxazole ring, potentially altering its reactivity and interactions.
Uniqueness
The presence of both the oxazole and oxolane moieties in this compound makes it unique compared to other similar compounds. This combination can enhance its chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-N-(oxolan-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-4-9(15-12-7)10(13)11-5-8-2-3-14-6-8/h4,8H,2-3,5-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYFKAZPRAZUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NCC2CCOC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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